molecular formula C17H14N4 B11112581 [1,2,4]Triazolo[1,5-a]pyrimidine, 1,7-dihydro-5,7-diphenyl- CAS No. 118757-35-0

[1,2,4]Triazolo[1,5-a]pyrimidine, 1,7-dihydro-5,7-diphenyl-

Cat. No.: B11112581
CAS No.: 118757-35-0
M. Wt: 274.32 g/mol
InChI Key: ZTBNSVRCQQGYFH-UHFFFAOYSA-N
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Description

[1,2,4]Triazolo[1,5-a]pyrimidine, 1,7-dihydro-5,7-diphenyl-: is a heterocyclic compound that belongs to the class of fused triazolo-pyrimidines. This compound is of significant interest due to its diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of a triazole ring fused to a pyrimidine ring, with phenyl groups attached at the 5 and 7 positions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1,2,4]triazolo[1,5-a]pyrimidines can be achieved through various methods. One common approach involves the annulation of a pyrimidine moiety to a triazole ring. This can be done by the condensation of 3-amino-1,2,4-triazole with carbonyl compounds under acidic or basic conditions . Another method involves the annulation of a triazole fragment to a pyrimidine ring, which can be achieved through the reaction of diamino-substituted pyrimidinones with orthoesters or chloroanhydrides .

Industrial Production Methods: Industrial production of [1,2,4]triazolo[1,5-a]pyrimidines typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts, such as iron (III) chloride, can facilitate the oxidation of aminopyrimidine Schiff bases to form the desired triazolo-pyrimidine system .

Chemical Reactions Analysis

Types of Reactions: [1,2,4]Triazolo[1,5-a]pyrimidines undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the phenyl groups or the nitrogen atoms in the triazole ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed: The major products formed from these reactions include various substituted triazolo-pyrimidines, which can exhibit different biological activities depending on the nature of the substituents.

Scientific Research Applications

Chemistry: In chemistry, [1,2,4]triazolo[1,5-a]pyrimidines are used as building blocks for the synthesis of more complex molecules. They are also studied for their coordination chemistry with metals, which can lead to the development of new materials with unique properties .

Biology and Medicine: In biology and medicine, these compounds have shown potential as antifungal, antibacterial, antiviral, and anticancer agents. They are also investigated for their use as enzyme inhibitors and receptor antagonists .

Industry: In the industrial sector, [1,2,4]triazolo[1,5-a]pyrimidines are used in the development of agrochemicals, such as herbicides and pesticides, due to their ability to inhibit the growth of unwanted plants and pests .

Mechanism of Action

Comparison with Similar Compounds

Uniqueness: The uniqueness of [1,2,4]triazolo[1,5-a]pyrimidine, 1,7-dihydro-5,7-diphenyl- lies in its specific substitution pattern, which can lead to distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

5,7-diphenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4/c1-3-7-13(8-4-1)15-11-16(14-9-5-2-6-10-14)21-17(20-15)18-12-19-21/h1-12,16H,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTBNSVRCQQGYFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2C=C(NC3=NC=NN23)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30415305
Record name [1,2,4]Triazolo[1,5-a]pyrimidine, 1,7-dihydro-5,7-diphenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30415305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118757-35-0
Record name [1,2,4]Triazolo[1,5-a]pyrimidine, 1,7-dihydro-5,7-diphenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30415305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5,7-DIPHENYL-4,7-DIHYDRO-(1,2,4)TRIAZOLO(1,5-A)PYRIMIDINE
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